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Compound of Interest

3-Bromo-1H-indole-6-carboxylic
Compound Name: _
acid

Cat. No.: B1283764

An In-depth Technical Guide to 3-Bromo-1H-indole-6-carboxylic acid

This technical guide provides a comprehensive overview of the chemical structure, properties,
and potential applications of 3-Bromo-1H-indole-6-carboxylic acid. The content is tailored for
researchers, scientists, and professionals involved in drug development and medicinal
chemistry, offering detailed data, experimental insights, and visualization of related biological
pathways.

Chemical Identity and Structure

3-Bromo-1H-indole-6-carboxylic acid is a substituted indole derivative. The indole scaffold is
a common motif in biologically active compounds and pharmaceuticals. The presence of a
bromine atom at the 3-position and a carboxylic acid group at the 6-position provides specific
steric and electronic properties that can be exploited in molecular design.

Chemical Structure:

IUPAC Name: 3-bromo-1H-indole-6-carboxylic acid

Molecular Formula: CoHeBrNO2[1][2]

Canonical SMILES: C1=CC2=C(C=C1C(=0)O)NC(=C2)Br

InChl Key: InChl=1S/C9H6BrNO2/c10-7-5-11-8-3-1-2-4(9(12)13)6(8)7/h1-3,5,11H,(H,12,13)
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Physicochemical Properties

Quantitative data for 3-Bromo-1H-indole-6-carboxylic acid is not extensively available in the

public literature. However, data for closely related isomers are presented below for comparative

purposes.

Table 1: General and Physicochemical Properties

Property Value Source
CAS Number 219508-19-7
Molecular Weight 240.06 g/mol [1]
White or light yellow powder
Appearance (Isomer: 6-Bromo-1H-indole-3-  [1]
carboxylic acid)
238-240 °C (decomposes)
Melting Point (Isomer: 5-Bromo-1H-indole-3-  [3]
carboxylic acid)
N ) 240 °C (lit.) (Isomer: 5-Bromo-
Boiling Point ) ) ) [3]
1H-indole-3-carboxylic acid)
) 1.838 g/cm3 (Isomer: 5-Bromo-
Density ] ) ] [3]
1H-indole-3-carboxylic acid)
3.68 + 0.30 (Predicted)
pKa (Isomer: 5-Bromo-1H-indole-3-  [3]

carboxylic acid)

Spectroscopic Data

Detailed spectroscopic data for 3-Bromo-1H-indole-6-carboxylic acid is not readily available.

The following table provides representative data from related bromo-indole derivatives to give

an expected range of spectral characteristics.

Table 2: Representative Spectroscopic Data of Related Bromo-Indole Derivatives
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Key Signals and

Data Type Compound . Source
Observations
_ 58.24 (d, J = 8.5 Hz,
1-(6-bromo-1H-indol-
1H, H-4); 8.23 (s, 1H,
3-yl)propan-1-one
H NMR H-7); 7.69 (s, 1H, H- [4]
(400 MHz,
2); 7.33(dd, J=1.8
CDsCOCD:s)
and 8.5 Hz, 1H, H-5)
5 195.5 (C=0); 137.8
1-(6-bromo-1H-indol-  (C-8); 133.8 (C-2);
3-yl)propan-1-one 125.0 (C-5); 124.7 (C-
13C NMR Yiprop (€9 ( [4]

(100 MHz,
CDsCOCD3)

9); 123.8 (C-4); 116.9

(C-3); 115.8 (C-7);
114.7 (C-6)

Mass Spec. (EI-MS)

1-(6-bromo-1H-indol-
3-yl)propan-1-one

m/z (%): 252 (4) M™,
251 (20), 224 (94),
222 (100), 194 (12),
143 (15), 115 (24)

Mass Spec.

Fragmentation

General Carboxylic
Acids

Prominent peaks from
the loss of «OH (M-17)

and «COOH (M-45)
are characteristic.

Synthesis and Reactivity

While a specific, documented synthesis for 3-Bromo-1H-indole-6-carboxylic acid was not

found in the provided search results, a general synthetic strategy can be proposed based on

established indole chemistry. A plausible route would involve the bromination of a suitable 1H-

indole-6-carboxylic acid precursor.

A regioselective synthesis for a related compound, 6-bromo-5-methoxy-1H-indole-3-carboxylic

acid, has been developed, highlighting that control of substitution patterns on the indole ring is

a key challenge.[6] The carboxylic acid moiety allows for standard derivatization, such as

esterification or amidation, to produce a library of compounds for biological screening.
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Applications in Drug Development

Indole derivatives are crucial building blocks in synthesizing pharmaceuticals.[7] Bromo-
substituted indole carboxylic acids, in particular, serve as key intermediates in the development
of therapeutic agents.

e Anticancer Agents: A related isomer, 5-Bromo-1H-indole-3-carboxylic acid, is used as an
intermediate for synthesizing inhibitors of vascular endothelial growth factor receptor 2
(VEGFR-2) tyrosine kinase.[3] These inhibitors disrupt angiogenesis, a critical process in
tumor growth and metastasis.[3]

» Neurological Disorders: 6-Bromo-1H-indole-3-carboxylic acid is a key intermediate in
synthesizing pharmaceuticals targeting neurological disorders.[1]

» Antimicrobial Agents: Indole-based compounds, including bromo-substituted derivatives,
have been investigated for their antimicrobial properties and their ability to potentiate existing
antibiotics.[8]

Biological Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway

The diagram below illustrates the VEGFR-2 signaling pathway, a key target in anti-angiogenic
cancer therapy. Inhibitors derived from bromo-indole-carboxylic acid precursors can block the
ATP-binding site of the tyrosine kinase domain, thereby inhibiting downstream signaling.

Caption: VEGFR-2 signaling pathway and inhibition by an indole-based drug.

General Experimental Workflow: Synthesis and
Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a
novel indole derivative for drug discovery purposes.
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Caption: General workflow for synthesis and evaluation of indole derivatives.
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Experimental Protocols
General Protocol for Amide Coupling

This protocol is adapted from the synthesis of indole-3-carboxamido-polyamine conjugates and

is a general method for creating amide derivatives from the carboxylic acid group.[8]

Activation: Dissolve 3-Bromo-1H-indole-6-carboxylic acid (1.0 equiv.), EDC-HCI (1.3
equiv.), and HOBt (1.3 equiv.) in a suitable dry solvent (e.g., CH2Clz or DMF).

Stirring: Stir the solution at 0 °C for 10-15 minutes under an inert atmosphere (e.g.,
Nitrogen).

Amine Addition: Add the desired primary or secondary amine (1.0 equiv.) to the reaction
mixture, followed by a non-nucleophilic base such as DIPEA (3.0 equiv.).

Reaction: Allow the mixture to warm to room temperature and stir overnight.

Work-up: Quench the reaction with water or saturated aqueous NaHCOs. Extract the product
with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous Na=SOa, filter,
and concentrate under reduced pressure. Purify the crude product by silica gel column
chromatography.

Protocol for Single-Crystal X-ray Diffraction

This protocol is based on the crystallographic study of 6-Bromo-1H-indole-3-carboxylic acid

and is used for unambiguous structure determination of crystalline solids.[2][7]

Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent system (e.g.,
methanol). Allow the solvent to evaporate slowly in a dark, vibration-free environment over
several days to grow single crystals suitable for diffraction.[7]

Data Collection: Mount a suitable crystal on a diffractometer (e.g., Rigaku SCXmini).[2]
Collect diffraction data at a controlled temperature (e.g., 293 K) using an appropriate
radiation source (e.g., Mo Ka).[2]
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o Data Reduction: Process the collected data, including integration of reflection intensities and
applying corrections for absorption.[2]

 Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g.,
SHELXS97) and refine the structural model against the experimental data (e.g., using
SHELXL97).[2] This process yields precise bond lengths, angles, and information on
intermolecular interactions like hydrogen bonding.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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